molecular formula C9H15N3 B13074750 2-(4-Methylpyrimidin-2-yl)butan-2-amine

2-(4-Methylpyrimidin-2-yl)butan-2-amine

Cat. No.: B13074750
M. Wt: 165.24 g/mol
InChI Key: VBHRPHKLLVTUBI-UHFFFAOYSA-N
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Description

2-(4-Methylpyrimidin-2-yl)butan-2-amine is a heterocyclic amine featuring a pyrimidine ring substituted with a methyl group at the 4-position and a branched butan-2-amine moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4-methylpyrimidin-2-yl)butan-2-amine

InChI

InChI=1S/C9H15N3/c1-4-9(3,10)8-11-6-5-7(2)12-8/h5-6H,4,10H2,1-3H3

InChI Key

VBHRPHKLLVTUBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC=CC(=N1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrimidin-2-yl)butan-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Methylation: The pyrimidine ring is then methylated at the 4-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Butan-2-amine Group: The final step involves the nucleophilic substitution of the pyrimidine ring with a butan-2-amine group. This can be achieved using a suitable amine donor under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using catalysts and controlling temperature, pressure, and reaction time.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrimidin-2-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Recent studies have indicated that compounds similar to 2-(4-Methylpyrimidin-2-yl)butan-2-amine may serve as effective inhibitors in cancer treatment. For instance, derivatives of pyrimidine have been shown to block specific ion channels involved in tumor progression, such as Anoctamin 1 (ANO1) channels. These channels are implicated in various cancer types, suggesting that pyrimidine-based compounds could be developed as novel anticancer agents .

2. Antiprotozoal Activity
Research has demonstrated that derivatives of this compound exhibit significant activity against protozoan parasites. For example, studies involving azabicyclo-nonanes have shown promising results against strains resistant to conventional treatments. The structural modifications including the pyrimidine moiety have been linked to enhanced biological activity against these pathogens .

Environmental Science

1. Carcinogenicity Studies
The compound is part of a broader class of heterocyclic amines that have been investigated for their carcinogenic potential. Research has highlighted the role of environmental exposures to these compounds and their activation in biological systems, leading to DNA adduct formation and potential cancer initiation . Understanding the metabolic pathways of such compounds is crucial for assessing their risks and developing mitigation strategies.

Biochemical Applications

1. Enzyme Interaction Studies
Investigations into how this compound interacts with various enzymes have provided insights into its biochemical behavior. For instance, studies on lactoperoxidase (LPO) have shown how heterocyclic amines bind to this enzyme, influencing its activity and potentially leading to mutagenic effects . Such interactions are essential for understanding the compound's safety profile and therapeutic potential.

Table 1: Summary of Key Findings on this compound

Application AreaStudy FocusKey FindingsReference
Anticancer ResearchInhibition of ANO1 channelsPotential for development as anticancer agents
Antiprotozoal ActivityActivity against protozoan parasitesSignificant efficacy against resistant strains
CarcinogenicityInteraction with LPO and DNA bindingInsights into mutagenic potential

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
2-(4-Methylpyrimidin-2-yl)butan-2-amine C₉H₁₅N₃ ~165.24* 4-Methylpyrimidin-2-yl, butan-2-amine Tertiary amine; pyrimidine aromaticity N/A
2-Amino-4-methylpyrimidine C₅H₇N₃ 109.13 Amino, 4-methylpyrimidine Precursor; lower lipophilicity
2-(1,3-Thiazol-2-yl)butan-2-amine C₇H₁₂N₂S 156.25 Thiazol-2-yl, butan-2-amine Sulfur-containing heterocycle
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 Phenyl, thiophene Enhanced π-π interactions
Compound 7 (Sulfamoyl derivative) C₂₄H₂₂N₄O₄S 462.52 Sulfamoyl, methoxynaphthalene High polarity; complex pharmacokinetics

*Calculated based on structural inference.

Table 2. Elemental Analysis of Compound 7

Element Calculated (%) Found (%)
C 62.32 62.49
H 4.79 4.98
N 12.87 12.73
O 12.11 13.95
S 6.93 6.98

Biological Activity

2-(4-Methylpyrimidin-2-yl)butan-2-amine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features allow it to interact with various biological targets, influencing enzyme activity and metabolic pathways. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Structural Characteristics

The structure of this compound consists of a pyrimidine ring substituted with a butan-2-amine side chain. This configuration is significant for its biological interactions:

Structural Feature Description
Pyrimidine Ring Contributes to the compound's ability to participate in hydrogen bonding and π-π interactions.
Butan-2-amine Side Chain Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit anticancer properties by inhibiting key enzymes involved in DNA synthesis and repair. A study on related compounds demonstrated that modifications in the pyrimidine scaffold could yield potent inhibitors against cancer cell lines. For instance, the compound's ability to modulate the activity of serine/threonine kinases has been noted as a promising avenue for anticancer drug development .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies have indicated that certain pyrimidine derivatives can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds structurally similar to this compound have demonstrated significant antibacterial and antiviral activities. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways .

Study 1: Anticancer Activity Evaluation

A systematic study evaluated the anticancer effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with a butanamine side chain exhibited enhanced cytotoxicity compared to their counterparts lacking this feature. The study concluded that such structural modifications could be crucial for developing effective anticancer agents.

Study 2: COX Inhibition and Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, several pyrimidine derivatives were screened for their ability to inhibit COX enzymes. The results showed that compounds with specific substitutions on the pyrimidine ring significantly reduced inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Type Compound IC50 Value (µM) Mechanism
Anticancer This compoundVaries by cell lineInhibition of DNA synthesis
COX Inhibition Various Pyrimidine Derivatives0.04 ± 0.01COX-2 inhibition
Antimicrobial Related Pyrimidine CompoundsVariesDisruption of DNA replication

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